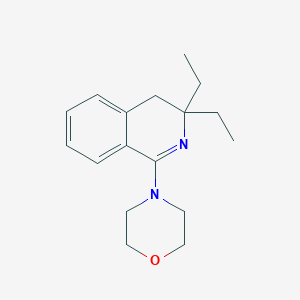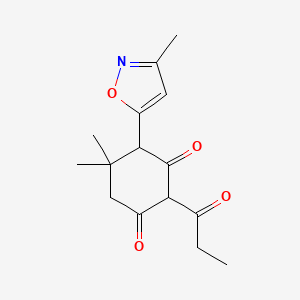
N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to "N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide" involves condensation methods using specific carbaldehydes and hydrazines. For example, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via simple condensation, characterized using spectroscopic techniques like 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures analyzed using X-ray diffraction (Rahman et al., 2020).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as various acetohydrazide derivatives, has been extensively studied. These studies include NMR, IR spectroscopy, and single crystal X-ray diffraction to determine the detailed structural parameters and the configuration of the molecules, highlighting the importance of spectroscopic methods in understanding the molecular architecture of such compounds (Quoc et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, forming complexes with heavy metals or undergoing further reactions to yield novel derivatives with potential biological activities. The specific chemical properties, such as reactivity with lead ions, are explored using electrochemical approaches to develop sensitive and selective sensors (Rahman et al., 2020).
Scientific Research Applications
Detection of Carcinogenic Lead
The compound has been utilized in the synthesis of ligands for the significant detection of carcinogenic heavy metal ions, particularly lead (Pb2+), via a reliable electrochemical approach. A sensitive and selective Pb2+ sensor was developed, showing promising results for environmental monitoring and public health protection (Rahman, Hussain, Arshad, & Asiri, 2020).
Anticancer Evaluation
Another study focused on the synthesis and evaluation of benzimidazole derivatives, including compounds structurally similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(5-bromo-2-methyl-1H-indol-3-yl)acetohydrazide, for their anticancer properties. These compounds were tested against various cancer cell lines, revealing moderate to significant anticancer activity (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antifungal Agents
Research into novel indolyl pyrimidine carbohydrazides has shown that compounds with a similar structure to this compound possess antifungal properties. The study demonstrated the potential of these compounds as antifungal agents against various fungal strains, suggesting their use in developing new antifungal drugs (Gaffar, Nikalje, Riyaz, Bafana, & Lukkad, 2012).
Insecticidal Activity
Analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, which share structural similarities with this compound, have been synthesized and tested for their insecticidal activity. Some derivatives showed high insecticidal activities, indicating the potential for agricultural applications (Sawada et al., 2003).
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-11-14(15-7-13(20)3-4-16(15)22-11)8-19(24)23-21-9-12-2-5-17-18(6-12)26-10-25-17/h2-7,9,22H,8,10H2,1H3,(H,23,24)/b21-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTKVYISFIDEFS-ZVBGSRNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(4-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}phenoxy)acetamide](/img/structure/B5508192.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5508224.png)


![3-amino-4,6-dimethyl-5-(2-oxo-2-phenylethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5508242.png)
![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)
